Cas no 117752-04-2 (2-fluoro-6-methyl-benzaldehyde)

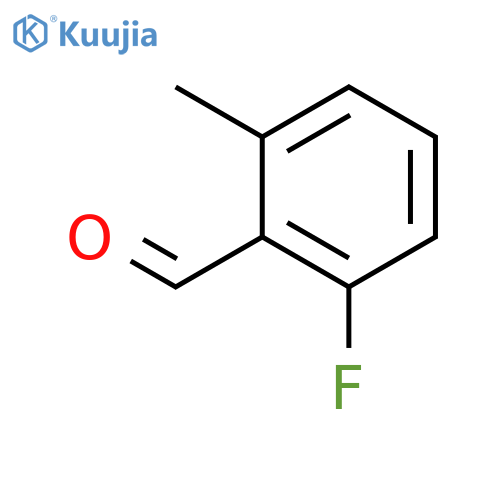

117752-04-2 structure

商品名:2-fluoro-6-methyl-benzaldehyde

2-fluoro-6-methyl-benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-Fluoro-6-methylbenzaldehyde

- Benzaldehyde,2-fluoro-6-methyl-

- 2-Fluoro-6-methyl-benzaldehyde

- PubChem10067

- 3-Fluoro-2-formyltoluene

- BGQBJWPZBBMKEI-UHFFFAOYSA-N

- Benzaldehyde, 2-fluoro-6-methyl-

- SBB086001

- AS04975

- RP01162

- TRA0070187

- AM62289

- AB0034970

- ST2416918

- PS-9079

- FT-0701075

- Z1255490372

- SY064676

- 117752-04-2

- DTXSID60556871

- CS-W016505

- 6-Methyl-2-fluorobenzaldehyde

- W-204960

- EN300-395940

- AKOS015889822

- 2-Fluoro-6-methylbenzaldehyde, 96%

- A23088

- SCHEMBL1663012

- MFCD09258962

- DB-011036

- 2-fluoro-6-methyl-benzaldehyde

-

- MDL: MFCD09258962

- インチ: 1S/C8H7FO/c1-6-3-2-4-8(9)7(6)5-10/h2-5H,1H3

- InChIKey: BGQBJWPZBBMKEI-UHFFFAOYSA-N

- ほほえんだ: FC1=C([H])C([H])=C([H])C(C([H])([H])[H])=C1C([H])=O

計算された属性

- せいみつぶんしりょう: 138.04800

- どういたいしつりょう: 138.048093005g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 124

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.1

- 疎水性パラメータ計算基準値(XlogP): 1.8

じっけんとくせい

- 密度みつど: 1.151 g/mL at 20 °C

- ふってん: 200.5 ºC

- フラッシュポイント: 82.5 ºC

- 屈折率: n20/D 1.525

- PSA: 17.07000

- LogP: 1.94660

2-fluoro-6-methyl-benzaldehyde セキュリティ情報

2-fluoro-6-methyl-benzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

2-fluoro-6-methyl-benzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB466157-25 g |

2-Fluoro-6-methylbenzaldehyde; min. 95% |

117752-04-2 | 25g |

€645.20 | 2023-04-21 | ||

| Chemenu | CM100915-5g |

2-fluoro-6-methylbenzaldehyde |

117752-04-2 | 95% | 5g |

$133 | 2023-03-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1017700-250mg |

2-Fluoro-6-methylbenzaldehyde |

117752-04-2 | 96% | 250mg |

¥97.00 | 2024-08-09 | |

| abcr | AB466157-5g |

2-Fluoro-6-methylbenzaldehyde, min. 95%; . |

117752-04-2 | 5g |

€165.20 | 2025-02-22 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBT0007-5G |

2-fluoro-6-methyl-benzaldehyde |

117752-04-2 | 95% | 5g |

¥ 1,491.00 | 2023-03-30 | |

| abcr | AB466157-5 g |

2-Fluoro-6-methylbenzaldehyde; min. 95% |

117752-04-2 | 5g |

€262.50 | 2023-04-21 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | F89390-25g |

2-Fluoro-6-methylbenzaldehyde |

117752-04-2 | 95% | 25g |

¥2556.0 | 2023-09-07 | |

| eNovation Chemicals LLC | D502582-10g |

2-Fluoro-6-Methylbenzaldehyde |

117752-04-2 | 97% | 10g |

$357 | 2024-05-24 | |

| eNovation Chemicals LLC | D502582-25g |

2-Fluoro-6-Methylbenzaldehyde |

117752-04-2 | 97% | 25g |

$665 | 2024-05-24 | |

| Apollo Scientific | PC9285-25g |

2-Fluoro-6-methylbenzaldehyde |

117752-04-2 | 96% | 25g |

£322.00 | 2025-02-22 |

2-fluoro-6-methyl-benzaldehyde 関連文献

-

1. A novel, base-induced fragmentation of hantzsch-type 4-aryl-1,4-dihydropyridinesThomas McInally,Alan C. Tinker J. Chem. Soc. Perkin Trans. 1 1988 1837

117752-04-2 (2-fluoro-6-methyl-benzaldehyde) 関連製品

- 2646-90-4(2,5-Difluorobenzaldehyde)

- 363134-37-6(4-Fluoro-2,3-dimethylbenzaldehyde)

- 146137-80-6(2-Fluoro-4-methylbenzaldehyde)

- 147624-13-3(3-Fluoro-2-methylbenzaldehyde)

- 363134-36-5(3-Fluoro-2,4-dimethylbenzaldehyde)

- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)

- 131271-19-7((4-chloro-3-methylphenyl)methanol)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:117752-04-2)2-fluoro-6-methyl-benzaldehyde

清らかである:99%/99%/99%

はかる:10g/25g/100g

価格 ($):176.0/309.0/1159.0